An In-depth Technical Guide to 4-Oxoretinoic acid-d3
An In-depth Technical Guide to 4-Oxoretinoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of 4-Oxoretinoic acid-d3. This deuterated analog of a key retinoic acid metabolite serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Chemical and Physical Properties
4-Oxoretinoic acid-d3 is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical behavior.[1]
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | all-trans 4-Keto Retinoic Acid-d3 | [2] |
| Synonyms | 4-Oxoretinoic Acid-d3; 4-Ketoretinoic Acid-d3; 4-Oxo-all-trans-retinoic Acid-d3; 4-Oxo-atRA-d3; 4-Oxotretinoin-d3 | [2] |
| Molecular Formula | C₂₀H₂₃D₃O₃ | [2] |
| Molecular Weight | 317.44 g/mol | [2] |
| CAS Number | 1352241-40-7 | [2] |
| Appearance | Yellow to orange solid | [3] |
Table 2: Physicochemical Properties of non-deuterated 4-Oxoretinoic acid
| Property | Value | Source |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | [4] |
| Molecular Formula | C₂₀H₂₆O₃ | [4] |
| Molecular Weight | 314.4 g/mol | [4] |
| Physical Description | Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in ethanol (B145695) (~15 mg/ml), DMSO, and dimethyl formamide (B127407) (~30 mg/ml). Sparingly soluble in aqueous buffers. | [5][6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [5] |
Synthesis
The synthesis of deuterated retinoids, including 4-Oxoretinoic acid-d3, can be achieved through methods analogous to those used for their non-deuterated counterparts, employing deuterated starting materials. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.
A patented method for synthesizing retinoic acid analogs can be adapted for the introduction of deuterium labels.[7] This typically involves the use of a deuterated Grignard reagent, such as trideuteriomethyl magnesium iodide (CD₃MgI), to introduce the isotopic label at a specific position on the molecule.[7] The subsequent steps of chain elongation and functional group manipulation would lead to the desired deuterated 4-Oxoretinoic acid.
Experimental Protocols
4-Oxoretinoic acid-d3 is primarily utilized as an internal standard in quantitative analytical methods due to its similar chemical properties to the endogenous analyte and its distinct mass.
Quantification by LC-MS/MS
Objective: To quantify 4-Oxoretinoic acid in biological samples (e.g., plasma, serum, cell extracts) using 4-Oxoretinoic acid-d3 as an internal standard.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add 10 µL of a 2 µM solution of 4-Oxoretinoic acid-d3 in a mixture of acetonitrile (B52724) and methanol (60:40) as the internal standard.[8]
-
Perform extraction according to established protocols for retinoic acid isomers.[8]
-
The organic phase is separated by centrifugation and evaporated to dryness under a stream of nitrogen at 32°C.[8]
-
Reconstitute the dry residue in 50 µL of a mixture of acetonitrile and water (60:40) for analysis.[8]
-
-
Chromatographic Separation (HPLC):
-
Utilize a C18 reversed-phase column (e.g., Chromolith Performance RP18, 100 x 4.6 mm).[9]
-
Employ a gradient elution with a mobile phase consisting of:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) in methanol/water (35:65, v/v).[9]
-
Mobile Phase B: 5 mM ammonium acetate buffer (pH 3.0) in methanol/acetonitrile (30:30:40, v/v/v).[9]
-
-
Set the column temperature to 45°C.[9]
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer equipped with a turbo ion source operating in negative polarity.[9]
-
Monitor the following mass transitions in multiple reaction monitoring (MRM) mode:
-
4-Oxoretinoic acid: m/z 313.4 → 269.3[9]
-
4-Oxoretinoic acid-d3 (Internal Standard): Adjust the parent and product ion m/z values to account for the three deuterium atoms.
-
-
Data acquisition and processing are performed using appropriate software to determine the peak area ratios of the analyte to the internal standard for quantification.[9]
-
Biological Activity and Signaling Pathway
Contrary to earlier beliefs that 4-oxo metabolites of retinoic acid are inactive catabolic end-products, recent studies have demonstrated their functional activity.[10] 4-Oxoretinoic acid exhibits significant transcriptional regulatory activity in human skin cells.[10] It plays a role in regulating gene expression, thereby influencing cellular processes like growth, differentiation, and inflammation.
4-Oxoretinoic acid, similar to all-trans retinoic acid (atRA), exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.[1][11]
Retinoic Acid Signaling Pathway
The binding of 4-Oxoretinoic acid to RARs initiates a cascade of events leading to the regulation of target gene expression.
Upon entering the nucleus, 4-Oxoretinoic acid binds to the Ligand-Binding Domain of RARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with Retinoid X Receptors (RXRs).[12] The RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12][13] This interaction modulates the transcription of these genes, resulting in altered protein expression and subsequent cellular responses, such as differentiation and proliferation.[12][14]
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.[15]
-
May cause cancer.[15]
-
May damage fertility or the unborn child.[15]
-
Toxic to aquatic life with long-lasting effects.[15]
Precautionary Measures:
-
Obtain special instructions before use.[16]
-
Do not handle until all safety precautions have been read and understood.[16]
-
Wash hands and any exposed skin thoroughly after handling.[16]
-
Do not eat, drink, or smoke when using this product.[15]
-
Use only outdoors or in a well-ventilated area.[16]
-
Wear protective gloves, protective clothing, and eye/face protection.[15]
-
Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]
-
Protect from direct sunlight.[16]
In case of exposure, follow standard first-aid procedures and seek medical advice.[15][16] All handling of retinoids should be conducted under yellow or red light to prevent degradation.[17]
References
- 1. Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivanls.com [vivanls.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Oxoretinoic acid | C20H26O3 | CID 6437063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. repository.fit.edu [repository.fit.edu]
- 11. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 12. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
